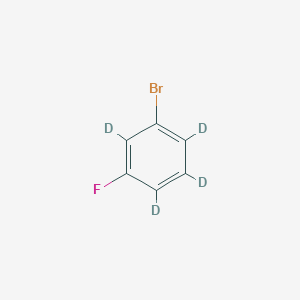

m-Bromofluorobenzene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrF |

|---|---|

Molecular Weight |

179.02 g/mol |

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene |

InChI |

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |

InChI Key |

QDFKKJYEIFBEFC-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])F)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: m-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Bromofluorobenzene-d4, with a central focus on its molecular weight and its application as an internal standard in quantitative analysis. This document is intended for professionals in research and development who require precise and accurate analytical methodologies.

Core Physicochemical Data

This compound is the deuterated form of m-Bromofluorobenzene, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic substitution is crucial for its primary application as an internal standard in mass spectrometry-based quantification, as it is chemically almost identical to its non-deuterated counterpart but is distinguishable by its mass-to-charge ratio (m/z).

The key quantitative data for this compound and its non-deuterated analog are summarized below.

| Property | This compound | m-Bromofluorobenzene |

| Molecular Formula | C₆D₄BrF | C₆H₄BrF |

| Molecular Weight | 179.023 g/mol [1] | ~175.01 g/mol [2] |

| CAS Number | 50592-33-1[1][3] | 1073-06-9 |

| Appearance | Clear, colorless liquid | Clear, colorless liquid[2] |

| Boiling Point | ~150 °C (lit.) | 148-150 °C (lit.)[2] |

| Melting Point | ~ -8 °C to -16 °C (lit.) | -8 °C (lit.)[2] |

| Density | ~1.6-1.7 g/mL at 25 °C | ~1.708 g/cm³ at 20°C[2] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Note: Some physical properties for the deuterated compound are inferred from its para-isomer or the non-deuterated form due to limited specific data for the meta-isomer. The chemical behavior is expected to be nearly identical.

Experimental Protocols

The primary utility of this compound is in isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[4] Below are representative experimental protocols for its synthesis and application.

Synthesis of this compound

The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction.[5][6] This process replaces the hydrogen atoms on the aromatic ring with deuterium from a deuterium-rich source.

Objective: To synthesize this compound via an acid-catalyzed H-D exchange.

Materials:

-

m-Bromofluorobenzene

-

Deuterated sulfuric acid (D₂SO₄) or another strong deuterated acid

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Methodology:

-

Reaction Setup: In a round-bottom flask, combine m-Bromofluorobenzene with a stoichiometric excess of deuterated sulfuric acid and deuterium oxide. The flask is equipped with a reflux condenser to prevent the loss of volatile materials.

-

H-D Exchange: The mixture is heated to reflux with vigorous stirring. The high temperature and acidic conditions facilitate the electrophilic substitution of aromatic protons with deuterons. The reaction is typically run for several hours to days to achieve a high level of deuteration.[6]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully diluted with ice-cold D₂O and transferred to a separatory funnel.

-

Extraction: The deuterated product is extracted from the aqueous layer using an organic solvent like diethyl ether. This process is repeated multiple times to maximize yield.

-

Neutralization and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification and Characterization: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by distillation. The final product's identity and isotopic purity are confirmed using NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry).

Application in Quantitative GC-MS Analysis

This compound is an ideal internal standard for the quantification of volatile organic compounds (VOCs), particularly halogenated aromatics, in complex matrices such as environmental samples or biological fluids.

Objective: To quantify a target analyte (e.g., m-Bromofluorobenzene) in a water sample using this compound as an internal standard via GC-MS.

Materials:

-

Water sample containing the analyte

-

This compound stock solution of known concentration

-

Analyte (m-Bromofluorobenzene) stock solution for calibration standards

-

Purge-and-trap concentrator coupled to a GC-MS system

-

Methanol (for preparing standard solutions)

Methodology:

-

Preparation of Standards: A series of calibration standards are prepared by spiking known amounts of the analyte into clean water. A fixed, known amount of the this compound internal standard solution is added to each calibration standard.

-

Sample Preparation: A precise volume of the water sample is taken, and the same fixed amount of the this compound internal standard is added.[7]

-

Purge and Trap: The sample (or standard) is purged with an inert gas (e.g., helium). Volatile organic compounds, including the analyte and the internal standard, are stripped from the water and trapped on an adsorbent column.

-

Thermal Desorption and GC-MS Analysis: The trap is heated rapidly, and the desorbed compounds are transferred into the gas chromatograph, where they are separated based on their boiling points and affinity for the GC column. The separated compounds then enter the mass spectrometer.

-

Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Specific ions for both the analyte (e.g., m/z 174, 176 for m-Bromofluorobenzene) and the internal standard (e.g., m/z 178, 180 for this compound) are monitored.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then calculated from its measured peak area ratio using this calibration curve. This ratio-based approach corrects for variations in sample preparation, injection volume, and instrument response.[4]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: General synthesis workflow for this compound.

Caption: Workflow for quantification using an internal standard.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. stable-isotopes.com [stable-isotopes.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tn-sanso.co.jp [tn-sanso.co.jp]

- 6. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 7. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to m-Bromofluorobenzene-d4 (CAS: 50592-33-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on m-Bromofluorobenzene-d4, a deuterated analog of m-bromofluorobenzene. This document summarizes its chemical and physical properties, potential applications, and relevant safety information, designed for use in research and development settings.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. The deuterium labeling provides a distinct mass shift, allowing for accurate quantification of the non-deuterated analog or other analytes.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 50592-33-1 | [1][2] |

| Molecular Formula | C₆D₄BrF | [1][2] |

| Molecular Weight | 179.02 g/mol | [1][2] |

| Synonyms | 1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene, 3-Bromofluorobenzene-d4 | [1] |

| Appearance | Neat/Liquid (Colorless) | [1] |

| Isotopic Purity | Not specified in readily available sources |

Table 2: Physical Properties (Data for non-deuterated m-Bromofluorobenzene, CAS: 1073-06-9)

| Property | Value | Source |

| Boiling Point | 150 - 153 °C | [3] |

| Melting Point | -8 °C | [3] |

| Density | 1.593 g/mL at 25 °C | [3] |

| Vapor Pressure | 3.7 mmHg at 20 °C | [3] |

| Flash Point | 53 °C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of the non-deuterated m-bromofluorobenzene shows a molecular ion peak at m/z 174/176 due to the bromine isotopes.[4] For this compound, the molecular ion peak would be expected at m/z 178/180.

NMR Spectroscopy: While specific NMR data for the deuterated compound is not available, the 1H NMR of the non-deuterated m-bromofluorobenzene would show complex aromatic signals.[5] In the deuterated version, these proton signals would be absent, and a deuterium NMR spectrum would show corresponding signals.

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished by a mass spectrometer.

Potential applications include:

-

Pharmacokinetic studies: To quantify the concentration of drugs or metabolites containing the m-bromofluorobenzene moiety.

-

Environmental analysis: As a surrogate standard for the quantification of halogenated organic compounds in environmental samples.

-

Metabolic research: To trace the metabolic fate of compounds containing the m-bromofluorobenzene structure.

Experimental Protocols

While a specific, detailed experimental protocol for a particular application of this compound was not found in the available literature, a general workflow for its use as an internal standard in GC-MS analysis is provided below.

General Protocol for Use as an Internal Standard in GC-MS Analysis:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards containing known concentrations of the analyte of interest and a constant, known concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To each unknown sample, add a precise volume of the this compound internal standard stock solution to achieve the same concentration as in the calibration standards.

-

Perform any necessary extraction, cleanup, or derivatization steps.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a suitable GC method to separate the analyte and the internal standard.

-

Operate the mass spectrometer in a mode that allows for the detection and quantification of both the analyte and this compound (e.g., selected ion monitoring, SIM).

-

-

Data Analysis:

-

For each standard and sample, determine the peak area of the analyte and the internal standard.

-

Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard.

-

Plot a calibration curve of the analyte concentration versus the peak area ratio (analyte/internal standard).

-

Using the peak area ratio from the unknown samples, determine the concentration of the analyte from the calibration curve.

-

Visualizations

The following diagrams illustrate the general synthesis and a typical experimental workflow for this compound.

Caption: General synthetic pathway for this compound.

Caption: Experimental workflow for quantification using an internal standard.

Safety and Handling

The following safety information is for the non-deuterated m-bromofluorobenzene and should be used as a guideline for handling the deuterated compound. A specific Safety Data Sheet (SDS) for this compound should be consulted before use.

Table 3: Hazard Information (for non-deuterated m-Bromofluorobenzene)

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling and Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

Keep away from heat, sparks, and flame.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). The information provided, especially regarding physical properties and safety, is based on data for the non-deuterated analog of this compound and should be used with caution. Always consult the SDS provided by the supplier before handling this chemical.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. stable-isotopes.com [stable-isotopes.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 5. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of m-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of m-Bromofluorobenzene-d4. Intended for use by researchers, scientists, and professionals in drug development, this document compiles available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its application in organic synthesis.

Core Physical Properties

This compound, a deuterated analog of m-bromofluorobenzene, is primarily utilized as a labeled reagent in organic synthesis.[1] Its isotopic labeling allows for mechanistic studies and serves as an internal standard in mass spectrometry-based analyses. While specific experimental data for the physical properties of the deuterated meta-isomer is limited, data for its non-deuterated counterpart and its deuterated para-isomer provide valuable estimations.

The fundamental identifiers for this compound are:

The following table summarizes the available quantitative data for this compound and its relevant analogs. It is crucial to note that the properties of the deuterated compound are expected to be very similar to its non-deuterated (protio) analog.

| Property | This compound | m-Bromofluorobenzene (non-deuterated) | p-Bromofluorobenzene-d4 (isomer) |

| Melting Point | Data not available | -8 °C | -16 °C[2] |

| Boiling Point | Data not available | 150 - 153 °C | 150 °C[2] |

| Density | Data not available | 1.593 g/cm³ at 25 °C | 1.629 g/mL at 25 °C |

| Refractive Index | Data not available | 1.528 | n20/D 1.527 (for p-bromofluorobenzene) |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid and solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[4]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[3] The rate of heating should be reduced to approximately 1-2 °C per minute as the expected melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow (0.5-1.0 °C).[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube).[5] A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid such as mineral oil.[6]

-

Heating: The Thiele tube is gently heated, causing the liquid in the test tube to warm up.[6]

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][7] The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass of Empty Container: A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed accurately on an analytical balance.[8][9]

-

Volume of Liquid: The container is filled with the liquid to a calibrated mark, ensuring the exact volume is known. The volume is read from the bottom of the meniscus.[9]

-

Mass of Container and Liquid: The container filled with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[8][10] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[8]

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[11]

Application in Organic Synthesis: A Logical Workflow

This compound is a valuable tool in synthetic organic chemistry, particularly in reactions where tracking the fate of a reactant is important. The following diagram illustrates a generic workflow for its use in a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.

Caption: Generic workflow for the use of this compound in a Suzuki cross-coupling reaction.

This workflow demonstrates the logical progression from starting materials to the final, isotopically labeled product. The analysis step is critical for confirming the incorporation and position of the deuterium atoms in the final molecule, which is the primary purpose of using a labeled reagent like this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-BROMOFLUOROBENZENE-D4 | 50592-31-9 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

- 11. athabascau.ca [athabascau.ca]

Synthesis of m-Bromofluorobenzene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for m-bromofluorobenzene-d4, a deuterated analog of m-bromofluorobenzene. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry. The synthesis of isotopically labeled compounds is crucial for various applications in drug discovery and development, including metabolic studies and as internal standards in analytical assays.

Synthetic Strategy

The proposed synthesis of this compound is a multi-step process commencing with benzene-d6. The synthetic pathway is designed to regioselectively introduce the bromo and fluoro substituents at the meta positions of the deuterated benzene ring. The key transformations include nitration, bromination, reduction of the nitro group to an aniline, and a subsequent Sandmeyer-type reaction to introduce the fluorine atom.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may require optimization for the specific deuterated substrates.

Step 1: Nitration of Benzene-d6 to Nitrobenzene-d5

Reaction: C₆D₆ + HNO₃ → C₆D₅NO₂ + HDO

Procedure: In a flask equipped with a magnetic stirrer and a dropping funnel, 20 mL of concentrated sulfuric acid is cooled to 0 °C in an ice bath. A nitrating mixture is prepared by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the temperature below 10 °C. This nitrating mixture is then added dropwise to the cooled sulfuric acid containing 10 g of benzene-d6 over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then carefully poured onto 200 g of crushed ice and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield nitrobenzene-d5.

Step 2: Bromination of Nitrobenzene-d5 to 1-Bromo-3-nitrobenzene-d4

Reaction: C₆D₅NO₂ + Br₂ --(FeBr₃)--> C₆D₄BrNO₂ + DBr

Procedure: To a solution of 10 g of nitrobenzene-d5 in 30 mL of dichloromethane, 0.5 g of iron(III) bromide is added. The mixture is cooled to 0 °C in an ice bath. A solution of 13 g of bromine in 10 mL of dichloromethane is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is washed with water, 10% sodium thiosulfate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-bromo-3-nitrobenzene-d4.

Step 3: Reduction of 1-Bromo-3-nitrobenzene-d4 to 3-Bromoaniline-d4

Reaction: C₆D₄BrNO₂ + 3Fe + 6NH₄Cl → C₆D₄BrN D₂ + 3FeCl₂ + 2H₂O + 6NH₃

Procedure: A suspension of 15 g of iron powder and 1 g of ammonium chloride in 50 mL of water is heated to 90 °C with vigorous stirring. To this, a solution of 10 g of 1-bromo-3-nitrobenzene-d4 in 20 mL of ethanol is added portionwise. The mixture is refluxed for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of celite. The filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3-bromoaniline-d4.[1]

Step 4: Diazotization and Balz-Schiemann Reaction of 3-Bromoaniline-d4 to this compound

Reaction:

-

C₆D₄BrN D₂ + NaNO₂ + 2HBF₄ → [C₆D₄BrN₂]⁺[BF₄]⁻ + NaBF₄ + 2D₂O

-

[C₆D₄BrN₂]⁺[BF₄]⁻ --(Heat)--> C₆D₄BrF + N₂ + BF₃

Procedure: To a solution of 8 g of 3-bromoaniline-d4 in 40 mL of 48% tetrafluoroboric acid, a solution of 3.5 g of sodium nitrite in 10 mL of water is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes at this temperature, resulting in the precipitation of the diazonium tetrafluoroborate salt. The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum. The dry diazonium salt is then gently heated until the evolution of nitrogen gas ceases. The resulting crude product is purified by steam distillation followed by extraction with diethyl ether. The ethereal layer is dried over magnesium sulfate and the solvent is removed by distillation to yield this compound. The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[2][3]

Quantitative Data Summary

The following table summarizes the expected molecular weights and potential yields for the synthesis of this compound and its intermediates. Please note that yields are estimates and can vary based on experimental conditions and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated % Yield |

| Benzene-d6 | C₆D₆ | 84.16 | - | - |

| Nitrobenzene-d5 | C₆D₅NO₂ | 128.14 | 15.23 | 85% |

| 1-Bromo-3-nitrobenzene-d4 | C₆D₄BrNO₂ | 206.03 | 19.41 | 80% |

| 3-Bromoaniline-d4 | C₆D₄BrN D₂ | 178.07 | 13.52 | 85% |

| This compound | C₆D₄BrF | 179.03 | 10.21 | 70% |

Concluding Remarks

This technical guide outlines a feasible and chemically sound pathway for the synthesis of this compound. The procedures are based on well-known and reliable organic transformations. Researchers, scientists, and drug development professionals can use this guide as a foundation for the laboratory-scale synthesis of this valuable isotopically labeled compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Isotopic Purity of m-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of m-Bromofluorobenzene-d4, a deuterated analog of m-Bromofluorobenzene. This compound is a valuable tool in various scientific fields, including as an internal standard in mass spectrometry-based quantitative analysis and as a building block in the synthesis of deuterated pharmaceutical compounds. The substitution of hydrogen with deuterium can alter reaction kinetics and metabolic pathways, making isotopically labeled compounds like this compound essential for mechanistic studies and drug development.

Isotopic Purity Data

The isotopic purity of deuterated compounds is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. While a specific Certificate of Analysis for this compound is not publicly available, the isotopic purity is expected to be high, typically in the range of 98-99 atom % D. This is based on the specifications for structurally similar deuterated aromatic compounds.

For comparative purposes, the Certificate of Analysis for the positional isomer, p-Bromofluorobenzene-d4, reports a minimum isotopic purity of 98 atom % D. It is reasonable to expect a similar or higher purity for the meta-isomer.

Table 1: Representative Isotopic Purity of Bromofluorobenzene-d4 Isomers

| Compound | Isotopic Purity (atom % D) | Source |

| p-Bromofluorobenzene-d4 | ≥ 98% | Certificate of Analysis |

| This compound | ≥ 98% (Expected) | Based on related compounds |

Table 2: Expected Distribution of Isotopologues in this compound (98 atom % D)

| Isotopologue | Molecular Formula | Expected Abundance (%) |

| d4 | C₆D₄BrF | ~92.2% |

| d3 | C₆HD₃BrF | ~7.5% |

| d2 | C₆H₂D₂BrF | ~0.2% |

| d1 | C₆H₃DBrF | <0.1% |

| d0 | C₆H₄BrF | <0.1% |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds is through a catalyzed hydrogen-deuterium (H-D) exchange reaction.

Proposed Synthesis Protocol via H-D Exchange:

-

Reaction Setup: In a sealed reaction vessel, combine m-bromofluorobenzene (1 equivalent), a deuterium source such as deuterium oxide (D₂O, excess), and a catalyst. Suitable catalysts include strong acids (e.g., deuterated sulfuric acid) or a heterogeneous catalyst like palladium on carbon (Pd/C).

-

Reaction Conditions: Heat the mixture under pressure to a temperature typically ranging from 150 to 250 °C. The reaction time can vary from several hours to days, depending on the desired level of deuteration.

-

Workup: After cooling, the organic phase is separated from the aqueous phase. The organic layer is then washed with a neutral aqueous solution (e.g., sodium bicarbonate) and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the extent and position of deuteration.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the region of interest.

-

¹H-NMR Analysis: Acquire a ¹H-NMR spectrum. The integration of the remaining proton signals in the aromatic region, relative to an internal standard, allows for the calculation of the deuterium incorporation. In a fully deuterated sample, the proton signals should be significantly diminished or absent.

-

¹³C-NMR Analysis: Acquire a ¹³C-NMR spectrum. The carbon signals coupled to deuterium will appear as multiplets (due to C-D coupling) and will be significantly less intense than carbons bonded to hydrogen. The absence of strong signals at the chemical shifts corresponding to the C-H bonds of the non-deuterated compound indicates high isotopic purity.

An In-depth Technical Guide to the Safe Handling of m-Bromofluorobenzene-d4

This technical whitepaper provides a comprehensive overview of the safety and handling considerations for m-Bromofluorobenzene-d4, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a deuterated derivative of m-Bromofluorobenzene. While specific physical data for the meta-isomer is scarce, the properties of the related compounds provide a useful reference.

| Property | Value | Source |

| Synonyms | 1-Bromo-3-fluorobenzene-d4 | - |

| Molecular Formula | C₆D₄BrF | [1][2] |

| Molecular Weight | 179.02 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4][5][6] |

| Boiling Point | 147-153 °C | [4][5] |

| Melting Point | -8 °C | [4][5] |

| Flash Point | 53 °C (127.4 °F) | [5][6] |

| Density | 1.593 g/cm³ at 25 °C | [5][6] |

| Solubility | Slightly soluble in water | [5][6] |

Hazard Identification and Classification

Based on the data for m-Bromofluorobenzene, this compound is classified as a hazardous substance.[7]

| Hazard Class | Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[7][9] |

Signal Word: Warning[7]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on its non-deuterated counterpart.

| Toxicity Metric | Value | Species |

| Oral Chronic Reference Dose (RfDoc) | 0.0003 mg/kg-day | N/A[8] |

| Oral Subchronic Reference Dose (RfDos) | 0.003 mg/kg-day | N/A[8] |

| Inhalation Subchronic Reference Concentration (RfCs) | 0.03 mg/m³ | N/A[8] |

The EPA's Provisional Peer-Reviewed Toxicity Values (PPRTVs) indicate that there is inadequate information to assess the carcinogenic potential of 1-Bromo-3-fluorobenzene.[8]

Experimental Protocols: Safety and Handling

The following protocols are derived from standard safety data sheets for m-Bromofluorobenzene and represent best practices for handling this and structurally similar chemicals.

4.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4.2 Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing vapors or mist.[9] Keep away from heat, sparks, and open flames.[9] Take precautionary measures against static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][9]

4.3 Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[7]

-

Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition.[7] Ventilate the area. Wear full protective equipment, including a self-contained breathing apparatus. Contain the spill and collect it with a non-combustible absorbent material for disposal.

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

References

- 1. p-Bromofluorobenzene-d4 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kscl.co.in [kscl.co.in]

- 10. airgas.com [airgas.com]

An In-depth Technical Guide to the Handling and Storage of m-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and chemical properties of m-Bromofluorobenzene-d4. The information is intended to support laboratory safety and ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a deuterated analog of m-bromofluorobenzene, often used as a labeled internal standard or in synthetic organic chemistry.[1] Its physical and chemical properties are crucial for understanding its behavior and for developing safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₆D₄BrF | [1] |

| Molecular Weight | 179.02 g/mol | [1][2][3] |

| CAS Number | 50592-33-1 | [4][5] |

| Appearance | Neat/Liquid | [1] |

| Boiling Point | 150 °C (literature) | [6][7] |

| Melting Point | -16 °C (literature) | [6][7] |

| Density | 1.629 g/mL at 25 °C | [6] |

| Flash Point | 60 °C (140 °F) - closed cup | [6] |

| Isotopic Purity | 98 atom % D | [6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its associated hazards is paramount for safe handling. The following table summarizes the key hazard information.

| Hazard Category | Classification | Source |

| Flammability | Flammable Liquid, Category 3 | [6] |

| Acute Toxicity | Acute Toxicity, Inhalation, Category 4 | [6] |

| Skin Corrosion/Irritation | Skin Irritant, Category 2 | [6] |

| Eye Damage/Irritation | Eye Irritant, Category 2 | [6] |

| Sensitization | Skin Sensitizer, Category 1 | [6] |

| Signal Word | Warning | [6] |

Hazard Statements: [6]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and prevent accidents. The following workflow outlines the recommended steps for handling this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Experimental Protocols: General Handling Procedures

While specific experimental protocols will vary, the following general procedures should be followed when working with this compound:

-

Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Dispensing : Grounding and bonding may be necessary to prevent static discharge when transferring large quantities.[9] Use only non-sparking tools.[8]

-

Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Spills : In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[10] Place the contaminated material in a sealed container for proper disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

-

First Aid :

-

In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.

-

If swallowed : Do not induce vomiting. Rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.

-

Storage and Stability

Proper storage is crucial for maintaining the purity and stability of this compound, as well as for ensuring laboratory safety.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. stable-isotopes.com [stable-isotopes.com]

- 5. 1-bromo-3-fluorobenzene-D4 | C6H4BrF | CID 133553948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-fluorobenzene-d4 D 98atom , 98 CP 50592-31-9 [sigmaaldrich.com]

- 7. 4-BROMOFLUOROBENZENE-D4 | 50592-31-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. agilent.com [agilent.com]

- 11. airgas.com [airgas.com]

Technical Guide: Solubility of m-Bromofluorobenzene-d4 in Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Bromofluorobenzene-d4 is a deuterated analog of m-bromofluorobenzene, often utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for its known mass shift. A thorough understanding of its solubility in common laboratory solvents, such as methanol, is critical for accurate sample preparation, standard dilution, and the overall reliability of experimental results. This technical guide provides an in-depth overview of the solubility of this compound in methanol, including its physicochemical properties and a generalized experimental protocol for solubility determination.

Physicochemical Properties

A summary of the key physical and chemical properties of m-bromofluorobenzene and its deuterated analog is presented in Table 1. These properties are essential for understanding the compound's behavior in solution.

Table 1: Physicochemical Properties of m-Bromofluorobenzene and this compound

| Property | m-Bromofluorobenzene | This compound |

| Chemical Formula | C₆H₄BrF | C₆D₄BrF |

| Molecular Weight | 175.00 g/mol [1] | 179.02 g/mol |

| Appearance | Clear, colorless liquid[2] | Not specified |

| Density | 1.567 g/mL[3] | Not specified |

| Boiling Point | 150 °C[3] | Not specified |

| Melting Point | -8 °C[3] | Not specified |

| Water Solubility | Insoluble[2] | Expected to be insoluble |

| Organic Solvent Solubility | Soluble in polar organic solvents[4] | Expected to be soluble in polar organic solvents |

Solubility in Methanol

m-Bromofluorobenzene is characterized as being soluble in polar organic solvents such as ethanol and acetone.[4] Methanol, being a polar protic solvent, is therefore expected to be a good solvent for m-bromofluorobenzene and, by extension, its deuterated analog, this compound.

While a precise saturation limit is not documented, commercial suppliers offer solutions of the isomeric p-bromofluorobenzene in methanol at concentrations as high as 25,000 µg/mL. This indicates a high degree of solubility for bromofluorobenzene isomers in methanol. It is reasonable to infer that this compound is also highly soluble in methanol.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in methanol. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials

-

This compound

-

Anhydrous methanol (HPLC grade or higher)

-

Analytical balance (readable to 0.0001 g)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Constant temperature shaker or water bath

-

Calibrated micropipettes

-

Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) with a suitable detector

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of methanol.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of methanol to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated GC-MS or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to Commercial Sourcing of m-Bromofluorobenzene-d4 for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides an in-depth overview of the commercial suppliers of m-Bromofluorobenzene-d4 (CAS No. 50592-33-1), a deuterated internal standard often utilized in mass spectrometry-based analytical methods.

Product Specifications and Commercial Availability

This compound, with the chemical formula C₆D₄BrF, is a deuterated analog of m-bromofluorobenzene. The primary commercial source identified for this specific isomer is Toronto Research Chemicals (TRC). Several chemical suppliers act as distributors for TRC products. Below is a summary of the available data from various suppliers.

| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Toronto Research Chemicals (TRC) (via CymitQuimica, LGC Standards) | This compound | 50592-33-1 | C₆D₄BrF | 179.023 | Synonym: 1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene. Intended for laboratory use only.[1] |

| CymitQuimica | This compound | 50592-33-1 | C₆D₄BrF | 179.023 | Brand: TRC. Product is noted as a labeled reagent for organic synthesis.[1] |

| Stable-Isotopes.com | This compound | 50592-33-1 | C₆BrD₄F | 179.02 g/mol | Inquire for stock status. |

| LGC Standards | This compound | 50592-33-1 | C₆D₄BrF | 179.023 | Product requires custom synthesis. Shipped at room temperature. Country of origin: Canada.[2] |

Note: While many major chemical suppliers list "Bromofluorobenzene-d4," these listings predominantly refer to the para-isomer (p-Bromofluorobenzene-d4, CAS No. 50592-31-9). Researchers must pay close attention to the CAS number to ensure they are procuring the correct meta-isomer.

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are typically application-specific and developed within the end-user's laboratory. Its primary application is as an internal standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.

General Protocol for Use as an Internal Standard:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

Working Standard Dilution: The stock solution is serially diluted to create working standards at concentrations relevant to the expected analyte concentration range.

-

Sample Spiking: A known volume and concentration of the this compound working standard is added to all calibration standards, quality control samples, and unknown samples prior to sample extraction and analysis.

-

Data Analysis: During data processing, the peak area of the analyte of interest is normalized to the peak area of the this compound internal standard. This ratio is then used to construct the calibration curve and quantify the analyte in the unknown samples. This process corrects for variations in sample preparation, injection volume, and instrument response.

Supplier Selection Workflow

The selection of a suitable commercial supplier for this compound involves several key considerations. The following workflow diagram illustrates a logical approach to this process.

References

An In-depth Technical Guide to m-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Bromofluorobenzene-d4 is a deuterated analog of m-bromofluorobenzene. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, particularly in metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a kinetic isotope effect, slowing down metabolic processes and allowing for a more detailed investigation of drug metabolism pathways. This guide provides a comprehensive overview of the chemical structure, properties, and theoretical characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 3, and deuterium atoms at positions 2, 4, 5, and 6.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₆BrD₄F |

| Molecular Weight | 179.02 g/mol |

| CAS Number | 50592-33-1 |

| Appearance | Expected to be a colorless liquid |

| Synonyms | 1-Bromo-3-fluoro-2,4,5,6-tetradeuteriobenzene |

Note: Some physical properties are based on the non-deuterated analog and are for estimation purposes.

Synthesis

Proposed General Experimental Protocol: Acid-Catalyzed H-D Exchange

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

m-Bromofluorobenzene

-

Deuterated sulfuric acid (D₂SO₄) or another strong deuterated acid

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve m-bromofluorobenzene in an excess of deuterated sulfuric acid and deuterium oxide. The flask is equipped with a reflux condenser and a magnetic stir bar.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: After the desired level of deuteration is achieved, the reaction mixture is cooled to room temperature and slowly poured over ice. The aqueous solution is then neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following sections provide predicted spectroscopic data based on the known spectra of m-bromofluorobenzene and general principles of spectroscopy.

¹H NMR Spectroscopy

In a fully deuterated this compound, the ¹H NMR spectrum is expected to show no signals in the aromatic region (typically 6.5-8.0 ppm) due to the replacement of all aromatic protons with deuterium. Any residual proton signals would indicate incomplete deuteration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be similar to that of m-bromofluorobenzene, with six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electronegativity of the bromine and fluorine substituents. Due to the coupling between carbon and deuterium (C-D), the signals for the deuterated carbons (C2, C4, C5, C6) may appear as multiplets or show broadening.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) |

| C1 (-Br) | ~122 | Singlet |

| C2 (-D) | ~115 | Multiplet |

| C3 (-F) | ~163 (d, JCF ≈ 245 Hz) | Doublet |

| C4 (-D) | ~126 | Multiplet |

| C5 (-D) | ~131 | Multiplet |

| C6 (-D) | ~118 | Multiplet |

Note: These are estimated values and may vary.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 179, corresponding to the molecular weight of the compound with the most common isotopes of bromine (⁷⁹Br) and fluorine (¹⁹F). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of similar intensity will be observed at m/z 181.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance |

| [C₆D₄BrF]⁺ | 179 | 181 | High (Molecular Ion) |

| [C₆D₄F]⁺ | 100 | 100 | Moderate |

| [C₆D₄Br]⁺ | 160 | 162 | Low |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of C-H stretching vibrations in the aromatic region (~3000-3100 cm⁻¹) and the appearance of C-D stretching vibrations at a lower frequency, typically around 2200-2300 cm⁻¹. The C-Br and C-F stretching vibrations will be present in the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-D Stretch | 2200 - 2300 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Logical Relationships and Structure

The chemical structure of this compound can be visualized as a substituted benzene ring.

Caption: Chemical structure of this compound.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and related fields. While specific experimental data is limited, this guide provides a theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. Further experimental work is necessary to validate the proposed synthesis protocol and to obtain detailed spectroscopic data for this important deuterated compound.

Methodological & Application

Application Notes & Protocols: m-Bromofluorobenzene-d4 as a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of m-Bromofluorobenzene-d4 as a deuterated internal standard in quantitative analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Introduction to this compound as an Internal Standard

This compound (1-bromo-3-fluorobenzene-d4) is a deuterated analog of m-bromofluorobenzene. The incorporation of four deuterium atoms results in a mass shift of four atomic mass units (amu) compared to the non-deuterated form. This mass difference is crucial for its use as an internal standard in mass spectrometry-based analytical techniques.

Key Advantages:

-

Chemical Similarity: As a deuterated analog, this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart and other similar analytes. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for analyte loss at these stages.

-

Mass Spectrometric Differentiation: The mass difference allows for the clear differentiation and independent quantification of the internal standard and the target analyte by the mass spectrometer.

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, variations in injection volume, instrument response, and sample matrix effects can be significantly minimized, leading to more accurate and precise quantification.

Applications:

While less common than its para-isomer, which is often used as a tuning compound, this compound is suitable as an internal standard for the quantitative analysis of various organic compounds, including:

-

Volatile Organic Compounds (VOCs)

-

Semi-Volatile Organic Compounds (SVOCs)

-

Pharmaceutical impurities and degradation products

-

Environmental contaminants such as brominated flame retardants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₆D₄BrF |

| Molecular Weight | 179.02 g/mol |

| CAS Number | 50592-33-1 |

| Appearance | Liquid |

| Boiling Point | ~150 °C |

| Density | ~1.63 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard in GC-MS analysis. Researchers should optimize these protocols for their specific analytes and matrices.

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for spiking into calibration standards, quality controls, and unknown samples.

Materials:

-

This compound (neat)

-

Methanol or other suitable solvent (analytical grade)

-

Class A volumetric flasks

-

Calibrated micropipettes

Procedure:

-

Stock Solution (e.g., 1000 µg/mL): a. Allow the sealed vial of this compound to equilibrate to room temperature. b. Accurately weigh a specific amount (e.g., 10 mg) of the neat material into a 10 mL volumetric flask. c. Dissolve the compound in a small amount of methanol. d. Bring the flask to volume with methanol and mix thoroughly. e. Store the stock solution at 4°C in an amber vial.

-

Working Internal Standard Solution (e.g., 10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the appropriate solvent (e.g., methanol for aqueous samples, or the extraction solvent for extracted samples). c. This working solution is now ready to be spiked into samples.

Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

GC-MS Instrumental Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for the specific analytes of interest.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 or equivalent |

| Mass Spectrometer | Agilent 5977 or equivalent |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 20:1), depending on analyte concentration |

| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Mass Spectrometry - Ion Selection

For quantitative analysis in SIM mode, specific ions for the analyte(s) and this compound must be selected.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 178 or 180 | 99, 79 |

| Analyte of Interest | To be determined | To be determined |

Note: The choice of quantifier and qualifier ions depends on the mass spectrum of the compound and the need to avoid interferences.

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the response factor relative to the internal standard.

Logical Flow of Quantification:

Caption: Data analysis workflow for internal standard quantification.

-

Calibration Curve: A series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound are analyzed.

-

Response Factor (RF): The response factor is calculated for each calibration point: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

Quantification: The concentration of the analyte in an unknown sample is then calculated using the average RF from the calibration curve: Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Average RF)

Quality Control and Acceptance Criteria

To ensure the reliability of the results, the performance of the internal standard should be monitored.

| QC Parameter | Acceptance Criteria |

| Internal Standard Area | Within 50-150% of the average area in the calibration standards |

| Internal Standard Retention Time | Within ±0.1 minutes of the expected retention time |

| Calibration Curve Correlation Coefficient (r²) | ≥ 0.995 |

Conclusion

This compound is a valuable tool for improving the accuracy and precision of quantitative analytical methods, particularly in GC-MS. Its chemical similarity to many common analytes and its distinct mass signature make it an excellent internal standard. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in a research or drug development setting. Method-specific optimization is crucial for achieving the best results.

Application Notes and Protocols for the Use of m-Bromofluorobenzene-d4 in GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of m-bromofluorobenzene-d4 as a surrogate standard in the analysis of volatile organic compounds (VOCs) by Gas Chromatography/Mass Spectrometry (GC/MS). The protocols detailed herein are primarily based on established methodologies such as the United States Environmental Protection Agency (EPA) Method 8260D.

Introduction

This compound (deuterated m-bromofluorobenzene) is a synthetic, isotopically labeled compound. Due to its chemical inertness and similarity in physicochemical properties to many common VOCs, it is an ideal surrogate standard for GC/MS analysis. As a surrogate, it is introduced into samples, standards, and blanks at a known concentration prior to analysis. Its recovery is then measured to assess the performance of the analytical method for each specific sample matrix, providing a measure of potential analyte loss during sample preparation and analysis.

Key Applications

The primary application of this compound is as a surrogate standard in the determination of volatile organic compounds in a wide range of matrices, including:

-

Groundwater and surface water

-

Wastewater

-

Soils and sediments

-

Solid and hazardous wastes

These analyses are critical in environmental monitoring, remediation projects, and ensuring the purity of pharmaceutical manufacturing processes.

Experimental Protocols

This section details the step-by-step procedure for the analysis of VOCs using this compound as a surrogate standard, based on a modified EPA Method 8260D protocol.

Reagents and Standards Preparation

-

Reagent Water: Purified water demonstrated to be free of any interfering compounds.

-

Methanol: Purge-and-trap grade, demonstrated to be free of analytes.

-

Stock Standard Solutions: Commercially available certified stock solutions of target VOCs are recommended.

-

Internal Standard Stock Solution: Prepare a stock solution of internal standards (e.g., fluorobenzene, chlorobenzene-d5, 1,4-dichlorobenzene-d4) in methanol.

-

Surrogate Standard Stock Solution: Prepare a stock solution of this compound, toluene-d8, and 1,2-dichloroethane-d4 in methanol. A common concentration is 25 µg/mL.[1]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solutions in reagent water. Each calibration standard must be fortified with the internal and surrogate standards at a constant concentration. For a calibration range of 1-200 µg/L, a typical fortification concentration for this compound is 25 µg/L.[1]

Sample Preparation (Aqueous Samples)

-

Collect samples in 40 mL glass vials with PTFE-lined septa.

-

If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid) to the vials before sample collection.

-

Preserve the samples by adding hydrochloric acid (HCl) to a pH < 2.

-

Store samples at ≤6 °C until analysis.

-

Prior to analysis, allow the samples to come to room temperature.

-

Add a known amount of the surrogate and internal standard stock solutions to each 5 mL sample aliquot.

GC/MS Instrumentation and Conditions

The following table outlines typical GC/MS operating parameters for the analysis of VOCs.

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Inlet Temperature | 200 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 35 °C, hold for 5 min; Ramp: 4 °C/min to 170 °C, then 25 °C/min to 220 °C, hold for 2 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | 35-300 amu |

| Scan Rate | ≥ 5 scans/second |

System Tuning and Performance Criteria

Before analyzing any samples, the GC/MS system must be tuned to meet the criteria for 4-bromofluorobenzene (BFB). This is typically performed by injecting a 50 ng standard of BFB. The following ion abundance criteria must be met:

| m/z | Ion Abundance Criteria |

| 50 | 15-40% of m/z 95 |

| 75 | 30-60% of m/z 95 |

| 95 | Base Peak, 100% Relative Abundance |

| 96 | 5-9% of m/z 95 |

| 173 | < 2% of m/z 174 |

| 174 | > 50% of m/z 95 |

| 175 | 5-9% of m/z 174 |

| 176 | > 95% but < 101% of m/z 174 |

| 177 | 5-9% of m/z 176 |

Data Analysis and Quality Control

-

Identification: A target analyte is identified by comparing its retention time and mass spectrum to that of a reference standard.

-

Quantitation: The concentration of each analyte is calculated using the internal standard technique.

-

Surrogate Recovery: The recovery of this compound is calculated for each sample, blank, and standard. The recovery should be within the laboratory-established control limits, which are typically 70-130%.[2]

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of selected VOCs using this compound as a surrogate.

| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |

| Dichlorodifluoromethane | 3.52 | 1-200 | 0.998 | 0.5 | 98 |

| Chloromethane | 3.81 | 1-200 | 0.997 | 0.6 | 102 |

| Vinyl Chloride | 4.02 | 1-200 | 0.999 | 0.4 | 105 |

| Bromomethane | 5.23 | 1-200 | 0.998 | 0.7 | 95 |

| Chloroethane | 5.89 | 1-200 | 0.999 | 0.5 | 101 |

| Benzene | 9.87 | 1-200 | 0.999 | 0.3 | 99 |

| Toluene | 12.54 | 1-200 | 0.999 | 0.4 | 100 |

| Ethylbenzene | 14.88 | 1-200 | 0.998 | 0.5 | 97 |

| m,p-Xylene | 15.12 | 1-200 | 0.998 | 0.6 | 98 |

| o-Xylene | 15.67 | 1-200 | 0.997 | 0.5 | 96 |

| This compound | 16.21 | N/A | N/A | N/A | 99 |

Visualizations

The following diagrams illustrate the key workflows in the GC/MS analysis of VOCs using this compound.

Caption: Experimental workflow for VOC analysis using this compound.

Caption: Quality control logic for GC/MS analysis with this compound.

References

Application Notes for m-Bromofluorobenzene-d4 in Volatile Organic Compound (VOC) Analysis

Introduction

m-Bromofluorobenzene-d4 is a deuterated aromatic compound frequently utilized as a surrogate standard in the analysis of volatile organic compounds (VOCs) by gas chromatography/mass spectrometry (GC/MS). Its chemical properties are very similar to many common VOCs, but its deuteration provides a distinct mass difference, allowing it to be distinguished from target analytes. This makes it an ideal compound for monitoring the performance of the entire analytical process, from sample preparation to GC/MS analysis, ensuring data quality and accuracy. Its primary role is to assess the recovery of target analytes in each sample, helping to identify matrix effects or issues with sample processing.

This document provides detailed application notes and protocols for the use of this compound in VOC analysis, primarily following the guidelines of established methodologies such as the United States Environmental Protection Agency (U.S. EPA) Methods 8260 and 524.2.[1][2][3][4]

Key Applications

-

Surrogate Standard: this compound is introduced into samples, standards, and blanks at a known concentration prior to analysis. Its recovery is then measured to evaluate the efficiency of the analytical method for each specific sample matrix.

-

Method Performance Monitoring: Consistent recovery of this compound across a batch of samples indicates that the analytical system is in control. Poor recovery can signal problems with sample preparation, injection, or the GC/MS system itself.

Data Presentation

The following tables summarize typical quantitative data and quality control criteria associated with the use of bromofluorobenzene compounds in VOC analysis.

Table 1: Typical Surrogate Recovery Limits for VOC Analysis

| Surrogate Compound | EPA Method | Typical Acceptance Criteria (% Recovery) |

| 4-Bromofluorobenzene | 8260D | 85-114%[5][6] |

| 1,2-Dichloroethane-d4 | 8260C | Varies by laboratory SOP |

| Toluene-d8 | 8260C | Varies by laboratory SOP |

Note: While the provided references specifically mention 4-bromofluorobenzene, the deuterated form (this compound) is used as a surrogate to be distinguished from the non-deuterated form which can be a target analyte. The acceptance criteria are generally transferable.

Table 2: Example of Method Performance Data from VOC Analysis

| Parameter | 4-Bromofluorobenzene | 1,2-Dichlorobenzene-d4 | Reference |

| Average % Recovery | 98% | 95% | [7] |

| % Relative Standard Deviation (%RSD) | 7.68% | 4.95% | [7] |

This data demonstrates the typical precision and accuracy achievable for surrogate compounds in VOC analysis over a large number of injections.

Experimental Protocols

The following protocols are generalized from U.S. EPA Methods 8260 and 524.2, which are commonly used for the analysis of VOCs in various matrices such as water and solid waste.[2][3][4][8][9][10][11]

Protocol 1: Preparation of Standards

-

Stock Standard Preparation: Obtain a certified stock solution of this compound, typically at a concentration of 2000-2500 µg/mL in methanol.[12]

Protocol 2: Sample Preparation and Analysis by Purge and Trap GC/MS

-

Sample Collection: Collect samples in appropriate containers (e.g., 40 mL VOA vials with septa for water samples).

-

Purge and Trap: Place the sample vial in the autosampler of a purge and trap concentrator. The volatile compounds are purged from the sample with an inert gas (e.g., helium) and collected on an analytical trap.

-

Desorption and GC/MS Analysis: The trap is rapidly heated, and the focused analytes are desorbed into the gas chromatograph. The GC separates the individual VOCs, which are then detected and quantified by a mass spectrometer.

-

Data Analysis: Identify and quantify the target VOCs based on their retention times and mass spectra. Calculate the concentration of each analyte using the response factor relative to the internal standard. Determine the percent recovery of this compound and other surrogates.

Mandatory Visualizations

Caption: Workflow for VOC analysis using this compound as a surrogate.

Caption: Detailed process of the Purge and Trap sample introduction technique.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. cpf.navy.mil [cpf.navy.mil]

- 6. cpf.navy.mil [cpf.navy.mil]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bioszeparacio.hu [bioszeparacio.hu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Preparation of m-Bromofluorobenzene-d4 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract